molecular formula C14H11N3OS B3881359 N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide

N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide

Cat. No. B3881359
M. Wt: 269.32 g/mol
InChI Key: CXZKLLVVWKDDEM-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide, commonly known as TMIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMIC belongs to the class of indole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

TMIC has shown promising results in various preclinical studies for its potential use in the treatment of cancer, inflammation, and bacterial infections. In a study published in the European Journal of Medicinal Chemistry, TMIC was found to exhibit potent cytotoxic activity against breast cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry demonstrated the antibacterial activity of TMIC against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The exact mechanism of action of TMIC is not fully understood. However, studies suggest that TMIC may exert its biological effects by inhibiting enzymes involved in key cellular processes, such as DNA synthesis and protein synthesis. TMIC has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TMIC has been shown to have both biochemical and physiological effects. In a study published in the Journal of Cellular Biochemistry, TMIC was found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TMIC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TMIC has been found to have antioxidant activity, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using TMIC in lab experiments is its relatively simple synthesis method. TMIC is also stable under normal laboratory conditions, making it easier to handle and store. However, one of the limitations of using TMIC is its low solubility in water, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on TMIC. One potential area of research is to further investigate its anticancer properties and explore its potential use in combination with other chemotherapeutic agents. Another area of research could be to investigate the mechanism of action of TMIC in more detail to better understand its biological effects. Additionally, research could be conducted to explore the potential use of TMIC in the treatment of other diseases, such as bacterial infections and inflammatory disorders.

properties

IUPAC Name

N-[(E)-thiophen-3-ylmethylideneamino]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14(17-16-7-10-5-6-19-9-10)12-8-15-13-4-2-1-3-11(12)13/h1-9,15H,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZKLLVVWKDDEM-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NN=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)N/N=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide
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N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide
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N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide
Reactant of Route 4
N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide
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N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide
Reactant of Route 6
N'-(3-thienylmethylene)-1H-indole-3-carbohydrazide

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